1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-

Übersicht

Beschreibung

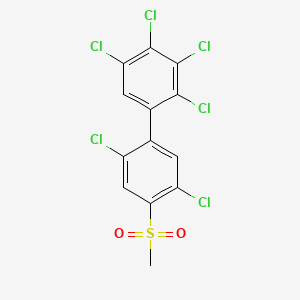

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health impacts. It is characterized by the presence of multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.

Vorbereitungsmethoden

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a nucleophilic substitution reaction using methylsulfonyl chloride under basic conditions .

Analyse Chemischer Reaktionen

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.

Wissenschaftliche Forschungsanwendungen

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions and environmental processes.

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways. This interaction can result in the disruption of normal cellular functions and the induction of toxic effects .

Vergleich Mit ähnlichen Verbindungen

1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- can be compared with other polychlorinated biphenyls (PCBs) such as:

2,2’,3,3’,5,5’-Hexachlorobiphenyl: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB with a different chlorine substitution pattern, affecting its chemical and biological properties.

2,2’,3,4,4’,5’-Hexachlorobiphenyl: Known for its persistence in the environment and potential health impacts.

Biologische Aktivität

1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- (commonly referred to as PCB 141) is a chlorinated biphenyl compound with significant environmental and biological implications. This compound belongs to a class of chemicals known as polychlorinated biphenyls (PCBs), which are widely recognized for their persistence in the environment and potential health risks. The molecular formula for PCB 141 is with a molecular weight of approximately 360.878 g/mol .

- IUPAC Name : 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-

- CAS Number : 52712-04-6

- Molecular Structure : The compound features multiple chlorine substituents and a methylsulfonyl group that contribute to its biological activity.

Biological Activity

The biological activity of PCB 141 is multifaceted, affecting various cellular processes and systems. Research indicates that PCBs can influence endocrine function, immune response, and cellular signaling pathways.

Endocrine Disruption

PCBs are known endocrine disruptors that can interfere with hormone signaling pathways. Studies have shown that PCB 141 can bind to estrogen receptors and modulate estrogenic activity. This interaction can lead to altered reproductive functions and developmental issues in exposed organisms .

Cytotoxicity and Apoptosis

PCB 141 has demonstrated cytotoxic effects in various cell lines. For instance, research has indicated that exposure to this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress. Specifically, PCB exposure has been linked to increased production of reactive oxygen species (ROS), leading to cell death via apoptosis pathways .

Study on Neurodevelopmental Effects

A notable study assessed the neurodevelopmental impacts of PCB exposure in animal models. Rats perinatally exposed to PCB 141 exhibited cognitive deficits and alterations in behavior. The study highlighted the potential for PCBs to disrupt normal neurodevelopment by affecting synaptic plasticity and neurotransmitter systems .

Immunotoxicity Assessment

Another significant research effort focused on the immunotoxic effects of PCB 141. In vitro studies demonstrated that this compound could impair immune cell function by altering cytokine production and modulating T-cell activation. Such immunotoxic effects raise concerns regarding increased susceptibility to infections and autoimmune diseases among exposed populations .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-?

Synthesis typically involves chlorination and sulfonation steps. A biphenyl precursor is first halogenated via electrophilic substitution using Cl₂ or sulfuryl chloride under controlled conditions. Subsequent sulfonation is achieved using methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to regioselectively introduce the methylsulfonyl group. Purification involves column chromatography or recrystallization to isolate the target compound. Structural validation requires NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and electronic environments. Chlorine and sulfonyl groups induce distinct deshielding effects.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) or HRMS to verify molecular weight (C₁₂H₄Cl₆O₂S, MW 427.84) and isotopic patterns due to chlorine .

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-S stretching) confirm sulfonyl functionality .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

- Solubility : Low in polar solvents (water, methanol) but soluble in toluene, dichloromethane, or THF. Solubility parameters can be estimated using Hansen solubility theory .

- Stability : Degrades under UV light due to C-Cl bond cleavage; store in amber vials under inert gas. Thermal stability (TGA/DSC analysis recommended) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize experimental design for this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, electron density distribution, and reaction pathways. For example:

- Reactivity : Chlorine atoms at positions 2,2',3,4,5,5' create electron-deficient regions, making the 4'-methylsulfonyl group susceptible to nucleophilic attack.

- Spectroscopic Predictions : Simulated IR and NMR spectra align with experimental data to resolve structural ambiguities .

Q. How do environmental degradation pathways influence toxicity studies?

Under environmental conditions (e.g., UV exposure, microbial action), the compound may degrade into lower chlorinated biphenyls or sulfonic acid derivatives. Advanced oxidation processes (AOPs) like ozonation or Fenton reactions can simulate degradation. Monitor intermediates via LC-MS/MS and assess their bioaccumulation potential using log Kow values (predicted ~6.2) .

Q. What methodologies resolve contradictions in reported toxicity data?

Discrepancies in toxicity (e.g., EC50 variations) arise from differences in test organisms or exposure conditions. Standardize assays using:

- In vitro models : HepG2 cells for hepatotoxicity screening with ROS and mitochondrial membrane potential endpoints.

- Molecular docking : Study interactions with cytochrome P450 enzymes to identify metabolic activation pathways .

Q. How does the methylsulfonyl group influence interactions with biological targets?

The sulfonyl group acts as a hydrogen-bond acceptor, enabling binding to enzymes like MurA (in bacterial cell wall synthesis). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map binding affinities. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,5-dichloro-4-methylsulfonylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-7(14)5(2-8(10)15)6-3-9(16)12(18)13(19)11(6)17/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAPRWPCNHOICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146271 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104086-19-3 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.